1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

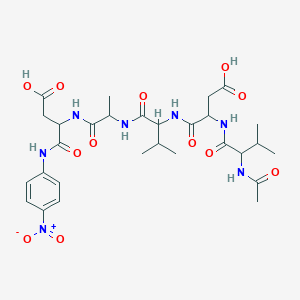

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, also known as 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, is a useful research compound. Its molecular formula is C31H26N2O6 and its molecular weight is 522.56. The purity is usually 95%.

BenchChem offers high-quality 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Binding Affinity for Adenosine Receptors

This compound has been found to have a high binding affinity for adenosine receptors, particularly the A3 receptor in humans . It has been used in research to study the effects of adenosine receptor activation and inhibition .

Inhibition of Enzyme Activity

The compound has been shown to inhibit certain enzyme activities. This makes it a valuable tool in biochemical research, particularly in studies related to enzyme kinetics and mechanisms .

Antiviral Research

The compound’s structure and properties make it a potential candidate for antiviral research. While specific studies on this compound’s antiviral properties are not available, similar compounds have been used in antiviral research .

Anti-inflammatory Research

Again, while specific studies on this compound’s anti-inflammatory properties are not available, similar compounds have been used in anti-inflammatory research .

Anticancer Research

The compound’s structure and properties suggest potential applications in anticancer research. Similar compounds have been used in studies related to cancer treatment .

Antioxidant Research

The compound could potentially be used in antioxidant research. Similar compounds have been used in studies related to oxidative stress and antioxidant mechanisms .

Wirkmechanismus

Target of Action

The primary target of this compound is the Adenosine receptor A3 in humans . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A3 subtype is implicated in various physiological and pathological processes, making it a potential therapeutic target.

Mode of Action

The compound binds to the adenosine A3 receptor with high affinity . This binding can influence the activity of the receptor and modulate the cellular responses mediated by it.

Biochemical Pathways

The adenosine A3 receptor is involved in a variety of biochemical pathways. Upon activation, it can influence intracellular adenylate cyclase activity and modulate the production of cyclic AMP, a key second messenger involved in various cellular processes . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE) involves a series of reactions including alkylation, cyclization, and nitration.", "Starting Materials": [ "2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid", "phenylacetylene", "ethyl bromide", "sodium hydride", "3-nitrophenol", "sulfuric acid", "nitric acid", "acetic anhydride" ], "Reaction": [ "Step 1: Alkylation of 2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid with phenylacetylene using sodium hydride as a base and ethyl bromide as an alkylating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER.", "Step 2: Cyclization of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER using sulfuric acid as a dehydrating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID.", "Step 3: Nitration of 3-nitrophenol using nitric acid and acetic anhydride to form 3-nitro-4-acetamidophenol.", "Step 4: Coupling of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID with 3-nitro-4-acetamidophenol using sodium hydride as a base to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE)." ] } | |

CAS-Nummer |

192053-05-7 |

Produktname |

1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE |

Molekularformel |

C31H26N2O6 |

Molekulargewicht |

522.56 |

Synonyme |

(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)